2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride
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Overview
Description
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a pyridine ring
Preparation Methods
The synthesis of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-(trifluoromethyl)pyridine with piperidine in the presence of a base to form the intermediate 2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-(Piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-3-ylmethoxy)pyridine;hydrochloride: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride:
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-4-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-3-5-17-11(6-10)18-8-9-2-1-4-16-7-9;/h3,5-6,9,16H,1-2,4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJYTHPRAOQUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CC(=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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